molecular formula C12H19NO B8472685 4-t-Butyl-2-methoxybenzylamine

4-t-Butyl-2-methoxybenzylamine

Cat. No. B8472685
M. Wt: 193.28 g/mol
InChI Key: FJPAKUVGOQEPNE-UHFFFAOYSA-N
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Patent
US08071650B2

Procedure details

Lithium aluminium hydride (50 mg) was suspended in ether (2 ml) and the suspension was cooled to 0° C. To the suspension was added dropwise a solution of the compound 13-2a (167 mg) prepared by Step 1 in ether (2 ml) and the mixture was refluxed for 2 hours. After the completion of the reaction, the reaction solution was basified with 5 N aqueous sodium hydroxide solution. Then, aqueous Rochel solution was added thereto and stirred for 1 hour, at room temperature. Then, resulting mixture was extracted with ether (50 ml×3) and concentrated under reduced pressure to yield the compound 13-3a (120 mg, 71%). The following Step 3 was proceeded using the compound 13-3a which was not purified.
Quantity
50 mg
Type
reactant
Reaction Step One
Name
compound 13-2a
Quantity
167 mg
Type
reactant
Reaction Step Two
Name
Quantity
2 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
2 mL
Type
solvent
Reaction Step Four
Yield
71%

Identifiers

REACTION_CXSMILES
[H-].[Al+3].[Li+].[H-].[H-].[H-].[C:7]([C:11]1[CH:18]=[CH:17][C:14]([C:15]#[N:16])=[C:13]([O:19][CH3:20])[CH:12]=1)([CH3:10])([CH3:9])[CH3:8].[OH-].[Na+]>CCOCC>[C:7]([C:11]1[CH:18]=[CH:17][C:14]([CH2:15][NH2:16])=[C:13]([O:19][CH3:20])[CH:12]=1)([CH3:10])([CH3:8])[CH3:9] |f:0.1.2.3.4.5,7.8|

Inputs

Step One
Name
Quantity
50 mg
Type
reactant
Smiles
[H-].[Al+3].[Li+].[H-].[H-].[H-]
Step Two
Name
compound 13-2a
Quantity
167 mg
Type
reactant
Smiles
C(C)(C)(C)C1=CC(=C(C#N)C=C1)OC
Name
Quantity
2 mL
Type
solvent
Smiles
CCOCC
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Step Four
Name
Quantity
2 mL
Type
solvent
Smiles
CCOCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
stirred for 1 hour, at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the mixture was refluxed for 2 hours
Duration
2 h
CUSTOM
Type
CUSTOM
Details
After the completion of the reaction
ADDITION
Type
ADDITION
Details
Then, aqueous Rochel solution was added
CUSTOM
Type
CUSTOM
Details
Then, resulting mixture
EXTRACTION
Type
EXTRACTION
Details
was extracted with ether (50 ml×3)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
C(C)(C)(C)C1=CC(=C(CN)C=C1)OC
Measurements
Type Value Analysis
AMOUNT: MASS 120 mg
YIELD: PERCENTYIELD 71%
YIELD: CALCULATEDPERCENTYIELD 70.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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